4-Fluoro-3-(methoxymethyl)phenylboronic acid
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Overview
Description
4-Fluoro-3-(methoxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxymethyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
The synthesis of 4-Fluoro-3-(methoxymethyl)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Fluorination and Methoxymethylation: The fluoro and methoxymethyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Fluoro-3-(methoxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution Reactions: The fluoro and methoxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-3-(methoxymethyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional groups.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(methoxymethyl)phenylboronic acid in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Fluoro-3-(methoxymethyl)phenylboronic acid can be compared with other similar compounds, such as:
4-Fluoro-3-methoxyphenylboronic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.
4-Methoxyphenylboronic acid: Lacks the fluoro group, which can influence its electronic properties and reactivity.
4-Chloro-3-methoxyphenylboronic acid: Contains a chloro group instead of a fluoro group, leading to different reactivity patterns.
These comparisons highlight the unique properties and applications of this compound.
Properties
IUPAC Name |
[4-fluoro-3-(methoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMSGBDXRJPKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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